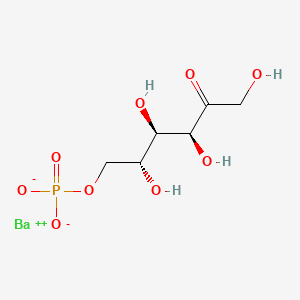
Fructose 6-(barium phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fructose 6-(barium phosphate) is a useful research compound. Its molecular formula is C6H11BaO9P and its molecular weight is 395.45 g/mol. The purity is usually 95%.
The exact mass of the compound Fructose 6-(barium phosphate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fructose 6-(barium phosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructose 6-(barium phosphate) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Applications
Fructose 6-phosphate (F6P), the base compound from which fructose 6-(barium phosphate) is derived, is a critical metabolite in cellular metabolism. It plays a significant role in glycolysis, where it is converted into fructose 1,6-bisphosphate by the enzyme phosphofructokinase. This reaction is pivotal for energy production in both prokaryotic and eukaryotic organisms .
Table 1: Key Biochemical Pathways Involving Fructose 6-Phosphate
| Pathway | Role of Fructose 6-Phosphate |
|---|---|
| Glycolysis | Precursor for energy production |
| Pentose Phosphate Pathway | Source of ribose-5-phosphate |
| Synthesis of Amino Acids | Intermediate in amino acid synthesis |
Microbiological Applications
Recent studies have highlighted the role of F6P in microbial metabolism. For instance, certain strains of Lactobacillus utilize fructose 6-phosphate phosphoketolase (F6PPK) to convert F6P into acetyl phosphate, which is essential for energy generation under anaerobic conditions. This pathway has implications for enhancing fermentation processes in food production .
Case Study: Lactobacillus Strains
- Objective : Investigate F6PPK activity in wild-type strains.
- Findings : F6PPK activity was detected in Lactobacillus reuteri, indicating its potential role in improving fermentation efficiency by utilizing F6P more effectively under stress conditions such as low pH and bile salt exposure .
Therapeutic Potential
Fructose 6-(barium phosphate) also shows promise in therapeutic applications, particularly concerning cancer metabolism. Alterations in metabolic pathways involving F6P have been linked to cancer cell proliferation and survival. Research indicates that targeting the enzymes involved in the conversion of F6P could provide new avenues for cancer treatment by disrupting energy production in tumor cells .
Table 2: Potential Therapeutic Targets Related to Fructose 6-Phosphate
| Target Enzyme | Role | Implications for Cancer Treatment |
|---|---|---|
| Phosphofructokinase | Regulates glycolysis | Inhibition may reduce tumor growth |
| Aldolase | Splits fructose 1,6-bisphosphate | Targeting could disrupt energy supply |
| Fructose 1,6-bisphosphatase II | Involved in gluconeogenesis | Modulating activity may affect tumor metabolism |
特性
CAS番号 |
6035-54-7 |
|---|---|
分子式 |
C6H11BaO9P |
分子量 |
395.45 g/mol |
IUPAC名 |
barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t4-,5-,6-;/m1./s1 |
InChIキー |
DJBNYGRIFMIHIS-RWOHWRPJSA-L |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
異性体SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Key on ui other cas no. |
6035-54-7 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















